Hispanone
Overview
Description
Hispanone is a natural compound extracted from the aerial parts of Leonurus japonicus . It belongs to the chemical family of Diterpenoids . It has been found to inhibit the generation of superoxide anion and the release of elastase, showing anti-inflammatory activity .
Synthesis Analysis
The synthesis of Hispanone involves the reaction of ketone with 3-(2-lithioethyl)furan to give a coupling product. This product undergoes rearrangement and oxidation to produce Hispanone .Molecular Structure Analysis
Hispanone has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . Its IUPAC name is (4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one .Physical And Chemical Properties Analysis
Hispanone is a powder in physical form . It has a molecular weight of 300.44 g/mol and a molecular formula of C20H28O2 . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Synthesis and Biological Activity
- Hispanone, a biologically active furolabdane, is synthesized starting from (R)-carvone, derived from the Mediterranean medicinal plant Ballota saxatilis. This synthesis route is significant for understanding its potential applications in pharmacology and biochemistry (Hersel, Steck, & Seifert, 2000).
Anti-inflammatory Activity
- In a study involving labdane diterpenoids isolated from Leonurus japonicus, hispanone exhibited notable anti-inflammatory properties. This finding highlights its potential therapeutic use in conditions characterized by inflammation (Jing Qin et al., 2014).
Synthesis and Selectivity in Anti-Cancer Activity
- The synthesis of hispidin, a compound related to hispanone, demonstrated selective cytotoxicity toward cancer cells compared to normal cells, suggesting its potential use in cancer therapy (Gonindard et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSFZBBNZMTAQ-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hispanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.